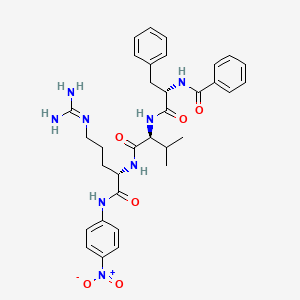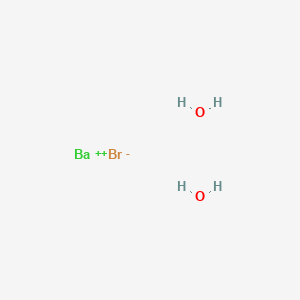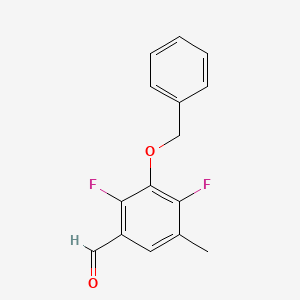
3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a benzyloxy group, two fluorine atoms, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Benzyloxy Group Addition: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base, such as potassium carbonate.
Methyl Group Introduction: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-(Benzyloxy)-2,4-difluoro-5-methylbenzoic acid.
Reduction: 3-(Benzyloxy)-2,4-difluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to introduce functional groups into aromatic compounds.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging and diagnostics.
Medicine:
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Materials Science: Explored for its applications in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
類似化合物との比較
3-(Benzyloxy)-2,4-difluorobenzaldehyde: Lacks the methyl group, which may affect its reactivity and applications.
3-(Benzyloxy)-5-methylbenzaldehyde: Lacks the fluorine atoms, which can influence its electronic properties and reactivity.
2,4-Difluoro-5-methylbenzaldehyde:
Uniqueness: 3-(Benzyloxy)-2,4-difluoro-5-methylbenzaldehyde is unique due to the combination of its functional groups, which confer specific electronic and steric properties. The presence of both fluorine atoms and a benzyloxy group makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C15H12F2O2 |
|---|---|
分子量 |
262.25 g/mol |
IUPAC名 |
2,4-difluoro-5-methyl-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H12F2O2/c1-10-7-12(8-18)14(17)15(13(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChIキー |
VKLOOEGWOMUYCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


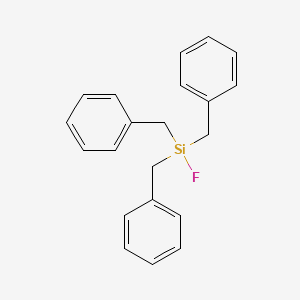

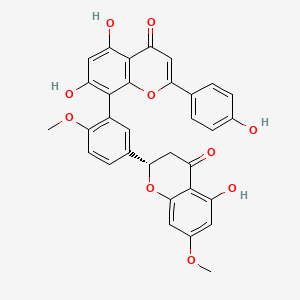
![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline hydrochloride](/img/structure/B14757761.png)
![(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B14757762.png)
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)
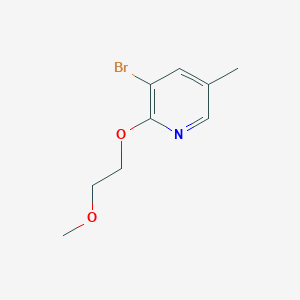
![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
